Home > Products > Screening Compounds P85114 > 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione - 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Catalog Number: EVT-371581
CAS Number: 26581-81-7
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione” is a chemical compound with the molecular formula C15H11NO3 .

Synthesis Analysis

The synthesis of this compound involves several key reactions, including HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5- exo - dig cyclization, and catalytic hydrogenation . The diastereomeric mixture is subjected to trituration with heptane to furnish both diastereomers in moderate yields .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidinedione group attached to an isoindole group .

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a 5- exo - dig cyclization . This reaction strategy has been demonstrated for the synthesis of both diastereomers of methyl (2 S )-2- (1-benzyl-3-oxo-1,3-dihydro-2 H -isoindol-2-yl)-3-methylbutanoate .

Applications

The primary application of EM12 in scientific research has been in teratology studies. [] Its potent teratogenic effects in rabbits have been compared to other thalidomide analogs to understand the structure-activity relationship and molecular mechanisms underlying thalidomide embryopathy. [] These studies provide insights into the potential hazards of chemicals with similar structures and contribute to developing safer pharmaceuticals.

Thalidomide

  • Relevance: Thalidomide serves as the fundamental structural basis for understanding the activity of 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Both compounds share the central 2,6-dioxopiperidine ring. The key difference lies in the substitution at the nitrogen atom of this ring. Thalidomide possesses a phthalimide group at this position, while 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione features a closely related 1,3-dihydro-1-oxo-2H-isoindol-2-yl group. This structural similarity makes 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione a critical compound for investigating the structure-activity relationships of thalidomide analogs and their potential teratogenic mechanisms. [, ]

Phthalimidophthalimide

  • Relevance: This compound's structural relationship to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione stems from the shared 2,6-dioxopiperidine core. The variation arises in the substituent attached to the nitrogen atom of this central ring. Phthalimidophthalimide incorporates two phthalimide groups linked together, demonstrating a more complex substitution pattern compared to both thalidomide and the target compound. Its identification as a teratogen in the research emphasizes the importance of examining various modifications on the 2,6-dioxopiperidine scaffold for potential teratogenic activity. []

Phthalimidinoglutarimide

  • Relevance: This compound shares the central 2,6-dioxopiperidine ring system found in 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. The structural divergence lies in the nitrogen substituent of the 2,6-dioxopiperidine moiety. Phthalimidinoglutarimide features a glutarimide ring fused with a phthalimide group, a distinct variation from both thalidomide and the target compound. The presence of teratogenic activity in phthalimidinoglutarimide further underscores the need to investigate diverse structural alterations on the 2,6-dioxopiperidine core for their potential link to teratogenicity. []

Phthalimide

  • Relevance: Phthalimide represents a simplified structure compared to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. While it lacks the 2,6-dioxopiperidine ring, it forms the core of the phthalimide group present in thalidomide and its analogs. Despite its structural simplicity, it was not found to be teratogenic in the studies, indicating that the 2,6-dioxopiperidine ring plays a crucial role in the teratogenicity observed in thalidomide and related compounds. []

Hexahydrothalidomide

  • Relevance: Hexahydrothalidomide, while structurally similar to 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione due to the shared 2,6-dioxopiperidine core, differs in the saturation level of the substituent attached to the nitrogen of this ring. It exhibits a completely reduced phthalimide group compared to the aromatic phthalimide moiety in thalidomide and the partially saturated isoindolone group in the target compound. Importantly, hexahydrothalidomide was found to be non-teratogenic in the research, further highlighting the influence of the substituent's electronic and steric properties on the teratogenic potential of these compounds. []
  • Relevance: Unlike 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, which features a 2,6-dioxopiperidine core, these derivatives possess a 2-oxopiperidine ring. Despite this structural difference, they were found to be highly teratogenic, indicating that the presence of a single ketone group at the 2-position of the piperidine ring, in conjunction with the phthalimide or phthalimidine substituents, is sufficient to elicit teratogenic effects. This finding broadens the understanding of structural features contributing to teratogenicity within this class of compounds. []
  • Relevance: These derivatives completely replace the phthalimide or related groups found in thalidomide and the target compound with a 2,3-dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol moiety. The research showed that these compounds did not induce any significant teratogenic effects. This result suggests that the specific chemical features of the phthalimide or similar groups are crucial for the teratogenic activity observed in thalidomide and its closely related analogs. []

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione)

  • Compound Description: Lenalidomide is a derivative of thalidomide and a potent immunomodulatory drug used in the treatment of multiple myeloma. It exhibits both immunomodulatory and anti-angiogenic properties. [, , , , ]
  • Relevance: Lenalidomide shares a striking structural similarity with 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. Both compounds possess the same core structure, differing only in the presence of an amino group at the 4 position of the isoindolone ring in lenalidomide. This minor structural difference highlights the significant impact that even small modifications can have on the biological activity of these compounds. [, , , , ]

Properties

CAS Number

26581-81-7

Product Name

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

2-(2,6-dioxopiperidin-3-yl)phthalimidine
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (+-)-isomer
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (R)-isomer
2-(2,6-dioxopiperidin-3-yl)phthalimidine, (S)-isomer
2-(2,6-dioxopiperidine-3-yl)phthalimidine
EM 12
EM-12

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.